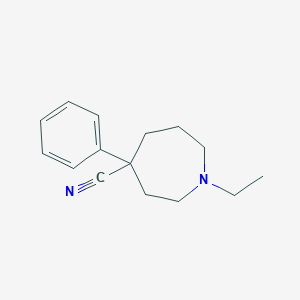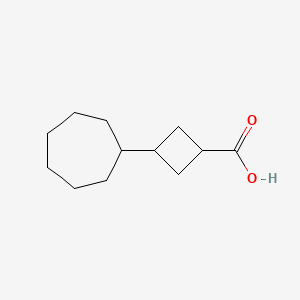
N,N-Dimethyl-2-(p-phenetidino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/TX1451730 is a chemical compound that has garnered attention due to its unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TX1451730 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of NIOSH/TX1451730 is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/TX1451730 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions typically involve halogens or other nucleophiles, with conditions tailored to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound. Substitution reactions often result in the formation of new derivatives with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
NIOSH/TX1451730 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical compounds and materials.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: NIOSH/TX1451730 is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: It finds applications in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of NIOSH/TX1451730 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its effects in biological systems and its potential therapeutic applications.
Propiedades
Número CAS |
14982-35-5 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12-8-6-11(7-9-12)14-10(2)13(16)15(3)4/h6-10,14H,5H2,1-4H3 |
Clave InChI |
HAEYICNCTYVYPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


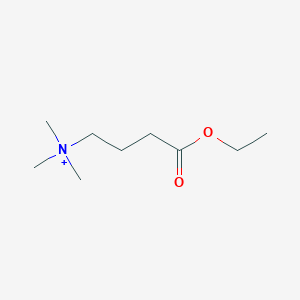

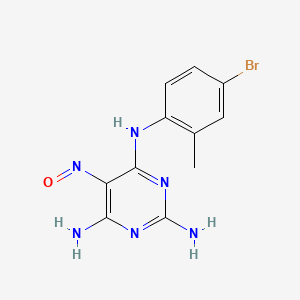
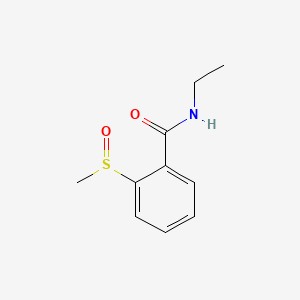
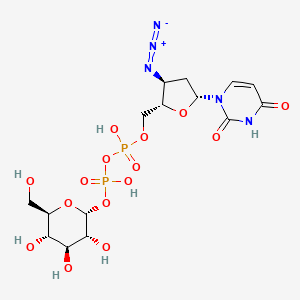
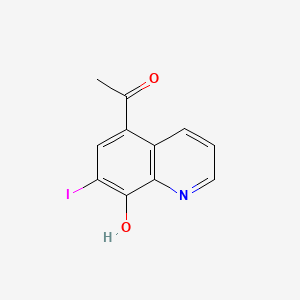
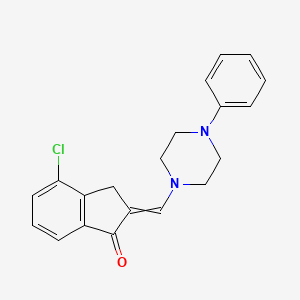

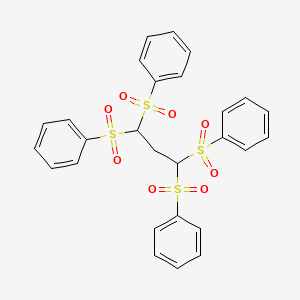


![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
